molecular formula C11H12I3NO2 B14140860 N-Butyl-2-hydroxy-3,4,5-triiodobenzamide CAS No. 89010-97-9

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide

Cat. No.: B14140860
CAS No.: 89010-97-9
M. Wt: 570.93 g/mol
InChI Key: WVDQISKGXBIQQK-UHFFFAOYSA-N
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Description

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide is a chemical compound with the molecular formula C11H12I3NO2 It is characterized by the presence of three iodine atoms attached to a benzene ring, along with a butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-hydroxy-3,4,5-triiodobenzamide typically involves the iodination of a benzamide precursor. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often include a solvent like acetic acid or ethanol, and the reaction is conducted at elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atoms can be reduced to form less halogenated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving iodine metabolism and thyroid function.

    Medicine: Due to its iodine content, it may be explored for use in radiographic contrast agents or in the treatment of thyroid disorders.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Butyl-2-hydroxy-3,4,5-triiodobenzamide exerts its effects involves the interaction of its iodine atoms with biological molecules. The iodine atoms can participate in halogen bonding, which can influence the structure and function of proteins and other biomolecules. Additionally, the compound’s hydroxyl group can form hydrogen bonds, further affecting its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2-hydroxy-3,4,5-triiodobenzene: Similar structure but lacks the amide group.

    N-Butyl-2-hydroxy-3,4,5-triiodophenol: Similar structure but has a phenol group instead of an amide.

    N-Butyl-2-hydroxy-3,4,5-triiodoaniline: Similar structure but has an amine group instead of an amide.

Uniqueness

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide is unique due to the presence of the amide group, which can participate in additional hydrogen bonding and other interactions compared to similar compounds. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89010-97-9

Molecular Formula

C11H12I3NO2

Molecular Weight

570.93 g/mol

IUPAC Name

N-butyl-2-hydroxy-3,4,5-triiodobenzamide

InChI

InChI=1S/C11H12I3NO2/c1-2-3-4-15-11(17)6-5-7(12)8(13)9(14)10(6)16/h5,16H,2-4H2,1H3,(H,15,17)

InChI Key

WVDQISKGXBIQQK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C(=C1O)I)I)I

Origin of Product

United States

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